molecular formula C19H26N2O3 B13532064 1-(4-(2-(Furan-2-yl)azepane-1-carbonyl)piperidin-1-yl)prop-2-en-1-one

1-(4-(2-(Furan-2-yl)azepane-1-carbonyl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B13532064
M. Wt: 330.4 g/mol
InChI Key: VSNMSDKBYCHION-UHFFFAOYSA-N
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Description

1-(4-(2-(Furan-2-yl)azepane-1-carbonyl)piperidin-1-yl)prop-2-en-1-one is a complex organic compound that features a furan ring, an azepane ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-(Furan-2-yl)azepane-1-carbonyl)piperidin-1-yl)prop-2-en-1-one typically involves multiple steps, starting with the preparation of the furan-2-yl azepane and piperidin-1-yl prop-2-en-1-one intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-(Furan-2-yl)azepane-1-carbonyl)piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the carbonyl group may produce the corresponding alcohol.

Scientific Research Applications

1-(4-(2-(Furan-2-yl)azepane-1-carbonyl)piperidin-1-yl)prop-2-en-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(2-(Furan-2-yl)azepane-1-carbonyl)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The furan ring may interact with enzymes or receptors, while the azepane and piperidine rings may modulate the compound’s overall activity and selectivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Furan-2-yl)carbonyl]piperidin-4-one
  • N-(1-(AZEPANE-1-CARBONYL)-2-FURAN-2-YL-VINYL)-4-METHYL-BENZAMIDE

Uniqueness

1-(4-(2-(Furan-2-yl)azepane-1-carbonyl)piperidin-1-yl)prop-2-en-1-one is unique due to its combination of furan, azepane, and piperidine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

1-[4-[2-(furan-2-yl)azepane-1-carbonyl]piperidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C19H26N2O3/c1-2-18(22)20-12-9-15(10-13-20)19(23)21-11-5-3-4-7-16(21)17-8-6-14-24-17/h2,6,8,14-16H,1,3-5,7,9-13H2

InChI Key

VSNMSDKBYCHION-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CCCCCC2C3=CC=CO3

Origin of Product

United States

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